molecular formula C12H17Cl B3038052 1-Chloro-6-phenylhexane CAS No. 71434-68-9

1-Chloro-6-phenylhexane

Cat. No. B3038052
CAS RN: 71434-68-9
M. Wt: 196.71 g/mol
InChI Key: RCVNHNOEUMFFDY-UHFFFAOYSA-N
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Description

1-Chloro-6-phenylhexane is a chemical compound with the molecular formula C12H17Cl . It has a molecular weight of 196.716 .


Synthesis Analysis

The synthesis of 1-Chloro-6-phenylhexane involves several methods . One of the methods includes a reaction with thionyl chloride in chloroform for 1 hour under heating conditions .


Molecular Structure Analysis

The molecular structure of 1-Chloro-6-phenylhexane can be represented by the InChI string: InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 .


Physical And Chemical Properties Analysis

1-Chloro-6-phenylhexane is a light yellow oil . It has a density of 0.981g/cm3 . The boiling point is 88-91°C at 0.4mm pressure . It is soluble in dichloromethane, ethyl acetate, and methanol . The vapor pressure is 0.00548mmHg at 25°C .

Scientific Research Applications

Zeolite Pore Morphology in Alkylation Reactions

1-Chloro-6-phenylhexane plays a role in zeolite-catalyzed alkylation reactions, specifically in the alkylation of benzene with 1-hexene. A study by Saxena, Viswanadham, and Al-Muhtaseb (2017) explored using various zeolites as solid acid catalysts for efficient production of alkylate in a liquid phase, solvent-less low-temperature reaction. This reaction can convert carcinogenic benzene into valuable alkylate products like 3-Phenylhexane and 2-Phenylhexane, useful in manufacturing fine chemicals, dyestuffs, detergents, and scents (Saxena, Viswanadham, & Al-Muhtaseb, 2017).

Asymmetric Synthesis for Antidepressants

Choi et al. (2010) investigated the use of 1-Chloro-6-phenylhexane in asymmetric synthesis, particularly for the production of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in synthesizing antidepressant drugs. They employed various microbial reductases, expressing high activity and enantioselectivity, crucial in the production of chiral pharmaceuticals (Choi et al., 2010).

Development of Molecule-Based Electronics

Li, Parkin, Clérac, and Holmes (2006) explored the ancillary ligand functionalization of cyanide-bridged Fe(III)4Ni(II)4 complexes using compounds like 1-chloro-6-iodohexane. This research contributes to the development of molecule-based electronics, particularly in understanding the magnetic properties and interactions in these complex structures (Li, Parkin, Clérac, & Holmes, 2006).

Electrochemical Reduction Studies

The electrochemical reductions of compounds like 1-chloro-6-iodohexane, closely related to 1-Chloro-6-phenylhexane, were studied by Rose (2016). This research is significant in understanding the electrochemical behavior of these compounds, which has applications in organic synthesis and the development of new electrochemical methodologies (Rose, 2016).

Safety and Hazards

1-Chloro-6-phenylhexane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

6-chlorohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVNHNOEUMFFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6-phenylhexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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